S-(2-Boronoethyl)-L-cysteine
S-(2-Boronoethyl)-L-cysteine
S-(2-boronoethyl)-L-cysteine is l-cysteine substituted at sulfur by a 2-boronoethyl group. It is an organoboron compound, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid.
Brand Name:
Vulcanchem
CAS No.:
63107-40-4
VCID:
VC0005269
InChI:
InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1
SMILES:
B(CCSCC(C(=O)O)N)(O)O
Molecular Formula:
C5H12BNO4S
Molecular Weight:
193.03 g/mol
S-(2-Boronoethyl)-L-cysteine
CAS No.: 63107-40-4
Inhibitors
VCID: VC0005269
Molecular Formula: C5H12BNO4S
Molecular Weight: 193.03 g/mol
CAS No. | 63107-40-4 |
---|---|
Product Name | S-(2-Boronoethyl)-L-cysteine |
Molecular Formula | C5H12BNO4S |
Molecular Weight | 193.03 g/mol |
IUPAC Name | (2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid |
Standard InChI | InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
Standard InChIKey | OTJHLDXXJHAZTN-BYPYZUCNSA-N |
Isomeric SMILES | B(CCSC[C@@H](C(=O)O)N)(O)O |
SMILES | B(CCSCC(C(=O)O)N)(O)O |
Canonical SMILES | B(CCSCC(C(=O)O)N)(O)O |
Appearance | Assay:≥98%A crystalline solid |
Description | S-(2-boronoethyl)-L-cysteine is l-cysteine substituted at sulfur by a 2-boronoethyl group. It is an organoboron compound, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid. |
Synonyms | (2-boronoethyl)-cysteine S-(2-boronoethyl)-L-cysteine |
PubChem Compound | 9877608 |
Last Modified | Nov 11 2021 |
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